6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Overview
Description
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-one derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.
Scientific Research Applications
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-1,6-naphthyridin-2(1H)-one
- 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
- 6-Benzyl-5,6,7,8-tetrahydro-1,6-quinolin-2(1H)-one
Uniqueness
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of a benzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
- Molecular Formula : C₁₆H₁₈N₂O
- Molecular Weight : 258.34 g/mol
- CAS Number : 1187830-89-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic pathway includes the formation of the naphthyridine core followed by benzyl substitution.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain naphthyridine derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Naphthyridine compounds are also noted for their antitumor effects. A comprehensive review indicated that 1,6-naphthyridin-2(1H)-ones are frequently referenced as antitumor agents in the literature. Specific studies highlighted that these compounds could inhibit cell proliferation in melanoma and other cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Monoamine Oxidase Inhibition
Recent research has identified this compound as a potential monoamine oxidase (MAO) inhibitor. MAO plays a crucial role in the metabolism of neurotransmitters; thus, inhibition can lead to increased levels of serotonin and dopamine in the brain. This property suggests potential applications in treating depression and neurodegenerative disorders .
Study 1: Antimicrobial Properties
In a study published by MDPI, several naphthyridine derivatives were evaluated for their antimicrobial activity. The results indicated that specific modifications to the naphthyridine structure significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 5 | Effective against S. aureus |
Compound B | 10 | Effective against E. coli |
Study 2: Antitumor Effects
Another significant study investigated the antitumor activity of naphthyridine derivatives in vitro. Results showed that these compounds could reduce cell viability in various cancer cell lines by inducing apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Melanoma | 15 | Apoptosis induction |
Breast Cancer | 20 | Cell cycle arrest |
Properties
IUPAC Name |
6-benzyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSOOBNVMGYWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624900 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601514-58-3 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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